

## Zofenopril Under the Microscope: A Meta-Analysis of Clinical Trials Against Other Antihypertensives

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A comprehensive review of clinical evidence positions **Zofenopril**, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, as an effective antihypertensive agent with a potentially distinct cardioprotective profile when compared to other classes of blood pressure-lowering medications. This guide synthesizes data from numerous clinical trials, offering a comparative analysis for researchers, scientists, and drug development professionals.

**Zofenopril**'s efficacy in managing hypertension and improving outcomes, particularly in patients with ischemic heart disease, has been substantiated through extensive research, most notably the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program. These studies, along with others, provide a foundation for comparing **Zofenopril** against other ACE inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers, beta-blockers, and diuretics.

#### **Comparative Efficacy in Blood Pressure Reduction**

**Zofenopril** has demonstrated comparable efficacy in blood pressure reduction to several other antihypertensive agents across various patient populations.

In a study involving elderly patients with mild to moderate essential hypertension, **Zofenopril** (30-60mg once daily) was as effective as Lisinopril (10-20mg once daily) in achieving target diastolic blood pressure (DBP).[1][2] After 12 weeks, the percentage of patients with



normalized DBP was similar between the two groups (**Zofenopril** 81.3% vs. Lisinopril 76.7%), with no significant difference in the final sitting DBP.[1][2]

When compared to the calcium channel blocker amlodipine (5-10 mg once daily) in patients with mild to moderate hypertension, **Zofenopril** (30-60 mg once daily) showed similar reductions in both systolic and diastolic blood pressure after 12 weeks of treatment.[3][4][5] The percentage of patients with controlled DBP (<90 mmHg) was 62.2% for **Zofenopril** and 61.4% for amlodipine.[3][5]

A comparison with the beta-blocker atenolol in middle-aged to elderly hypertensive patients revealed that while both drugs substantially reduced blood pressure, **Zofenopril** led to significantly greater reductions in both systolic and diastolic blood pressure after 4 weeks of treatment.[6] Although the differences were no longer significant at 12 weeks after potential dose adjustments, the control rate for **Zofenopril** remained higher.[6]

In combination with the diuretic hydrochlorothiazide (HCTZ), **Zofenopril** has shown superior blood pressure-lowering effects compared to **Zofenopril** monotherapy.[7][8][9] The combination of **Zofenopril** 30mg and HCTZ 12.5mg resulted in a significantly higher percentage of patients achieving blood pressure normalization compared to HCTZ 12.5mg alone (57% vs. 33%).[8]

The ZENITH study, a randomized, double-blind trial, compared the fixed-dose combination of **Zofenopril**/HCTZ with Irbesartan/HCTZ in hypertensive patients with additional cardiovascular risk factors. The study found a similar antihypertensive effect between the two combinations. [10]

# Cardioprotective Effects and Major Adverse Cardiovascular Events (MACE)

A key differentiator for **Zofenopril** appears to be its cardioprotective effects, particularly in the post-myocardial infarction (MI) setting. This is often attributed to its unique sulfhydryl group, which confers antioxidant properties.[10][11][12][13]

A pooled analysis of the four SMILE studies, involving 3,630 patients with acute myocardial infarction (AMI), demonstrated that **Zofenopril** significantly reduced the 1-year combined occurrence of death or hospitalization for cardiovascular causes compared to both placebo and



other ACE inhibitors (lisinopril and ramipril).[14] The risk reduction with **Zofenopril** versus placebo was 40%, and versus other ACE inhibitors was 23%.[14]

The SMILE-4 study specifically compared **Zofenopril** with ramipril in post-AMI patients with left ventricular dysfunction, both in combination with acetylsalicylic acid (ASA).[15][16] **Zofenopril** was superior in reducing the 1-year combined endpoint of death or hospitalization for cardiovascular causes, primarily driven by a decrease in cardiovascular hospitalizations.[10] [15][16] A retrospective analysis of the SMILE-4 study also showed a significantly lower risk of major cardiovascular outcomes with **Zofenopril** compared to ramipril in hypertensive patients. [10]

In a study comparing **Zofenopril** and the ARB candesartan in post-MI patients, candesartan showed a significantly greater reduction in left ventricular mass and left ventricular mass index over a 6-month period, suggesting a more pronounced effect on cardiac remodeling.[17]

#### **Comparative Safety and Tolerability**

The safety profile of **Zofenopril** is generally comparable to other ACE inhibitors. The SMILE-2 study, which directly compared **Zofenopril** and lisinopril in thrombolyzed patients with acute MI, found a slightly but significantly lower incidence of drug-related severe hypotension with **Zofenopril** (6.7% vs. 9.8%).[18][19] The overall incidence of severe hypotension was not significantly different.[18]

When compared with amlodipine, the number of patients reporting adverse events possibly or probably related to the study drug was lower in the **Zofenopril** group (24 patients with 79 events) than in the amlodipine group (37 patients with 127 events), though the difference was not statistically significant.[3] Cough was reported more frequently with **Zofenopril**.[3]

In a comparison with atenolol, the number of patients with adverse drug reactions was significantly lower in the **Zofenopril** group (9.1%) compared to the atenolol group (20.8%).[6]

### **Experimental Protocols**

The clinical trials cited in this meta-analysis employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the protocols for some of the key studies.



## SMILE (Survival of Myocardial Infarction Long-term Evaluation) Studies

The SMILE program consists of four large, randomized, double-blind, controlled, prospective studies designed to evaluate the efficacy and safety of **Zofenopril** in patients with acute myocardial infarction (AMI).[14][20]

- SMILE-1: This study enrolled patients with anterior AMI who were not eligible for thrombolytic
  therapy. Patients were randomized to receive either **Zofenopril** or placebo within 24 hours of
  symptom onset and were treated for 6 weeks. The primary endpoint was the combined
  incidence of death and severe congestive heart failure.[13]
- SMILE-2: This trial compared the safety and efficacy of **Zofenopril** versus lisinopril in 1,024 thrombolyzed patients with acute MI.[18] Treatment with either **Zofenopril** (30-60 mg/day) or lisinopril (5-10 mg/day) was initiated within 12 hours of completion of thrombolytic therapy and continued for 42 days. The primary endpoint was the incidence of severe hypotension. [18]
- SMILE-3: This study focused on the anti-ischemic effects of **Zofenopril** in post-AMI patients with preserved left ventricular function.[19]
- SMILE-4: This study compared the effects of **Zofenopril** versus ramipril, in combination with acetylsalicylic acid (ASA), in patients with left ventricular dysfunction following AMI.[15][16]
   The primary endpoint was the 1-year combined occurrence of death or hospitalization for cardiovascular causes.[16]

#### **ZENITH Study**

This was a randomized, double-blind, controlled, parallel-group study involving 434 hypertensive patients with additional cardiovascular risk factors who were uncontrolled by previous monotherapy.[10] Patients were treated for 18 weeks with a fixed-dose combination of either **Zofenopril** (30 or 60 mg) plus hydrochlorothiazide (12.5 mg) or irbesartan (150 or 300 mg) plus hydrochlorothiazide (12.5 mg). The study assessed the antihypertensive effect and the impact on target organ damage.[10]

#### **Zofenopril vs. Lisinopril in Elderly Hypertensives**



This was a randomised, double-blind, multicentre study comparing the efficacy and safety of **Zofenopril** (30 or 60mg once daily) with lisinopril (10 or 20mg once daily) in patients aged ≥65 years with mild to moderate essential hypertension.[1][2] The treatment duration was 12 weeks. The primary endpoint was the achievement of a sitting diastolic blood pressure (DBP) <90 mmHg or a reduction of sitting DBP >10 mmHg.[1][2]

### **Data Summary Tables**

Table 1: Comparative Efficacy of Zofenopril in Blood Pressure Reduction



Comparator	Patient Population	Dosage	Duration	Key Efficacy Outcomes	Citation
Lisinopril	Elderly with mild to moderate essential hypertension	Zofenopril: 30-60mg/day; Lisinopril: 10- 20mg/day	12 weeks	Similar rates of DBP normalization (Z: 81.3% vs L: 76.7%) and responders (Z: 74.7% vs L: 77.8%). No significant difference in final sitting DBP.	[1][2][21]
Amlodipine	Mild to moderate hypertension	Zofenopril: 30-60mg/day; Amlodipine: 5-10mg/day	12 weeks	Similar reductions in SBP/DBP (-15.7/12.0 mmHg for Zofenopril vs -17.1/12.2 mmHg for Amlodipine). Similar control rates (Z: 62.2% vs A: 61.4%).	[3][4][5]
Atenolol	Middle-aged to elderly hypertension	Zofenopril: 30-60mg/day; Atenolol: 50- 100mg/day	12 weeks	Significantly greater SBP/DBP reduction with Zofenopril at 4 weeks. No significant difference at	[6]



				12 weeks. Higher control rate with Zofenopril.	
Hydrochlorot hiazide (HCTZ)	Mild to moderate essential hypertension	Zofenopril: 30mg/day; HCTZ: 12.5mg/day	12 weeks	Both drugs reduced office and ambulatory BP. Zofenopril showed greater efficacy during some working hours.	[22][23]
Zofenopril + HCTZ vs. Zofenopril	Mild to moderate hypertension	Z+HCTZ: 30/12.5mg/da y; Zofenopril: 30mg/day	12 weeks	Combination therapy was significantly more effective in reducing SBP and DBP.	[7][8][9]
Zofenopril + HCTZ vs. Irbesartan + HCTZ	Hypertensive patients with CV risk factors	Z+HCTZ: 30- 60/12.5mg/da y; I+HCTZ: 150- 300/12.5mg/d ay	18 weeks	Similar antihypertens ive effect between the two combinations.	[10]

Table 2: Comparative Effects of Zofenopril on Major Adverse Cardiovascular Events (MACE)



Comparator	Patient Population	Primary Endpoint	Key MACE Outcomes	Citation
Placebo	Acute Myocardial Infarction (SMILE pooled analysis)	1-year combined death or CV hospitalization	40% risk reduction with Zofenopril (HR=0.60).	[14]
Other ACE Inhibitors (Lisinopril, Ramipril)	Acute Myocardial Infarction (SMILE pooled analysis)	1-year combined death or CV hospitalization	23% risk reduction with Zofenopril (HR=0.77).	[14]
Ramipril (+ ASA)	Post-AMI with Left Ventricular Dysfunction (SMILE-4)	1-year combined death or CV hospitalization	Significant reduction with Zofenopril (OR: 0.70), driven by reduced CV hospitalization (OR: 0.64).	[10][15][16]
Candesartan	Post-Myocardial Infarction	Echocardiograph ic indices of cardiac remodeling	Candesartan showed a significantly greater reduction in LV mass and LVMI at 6 months.	[17]

Table 3: Comparative Safety of **Zofenopril** 

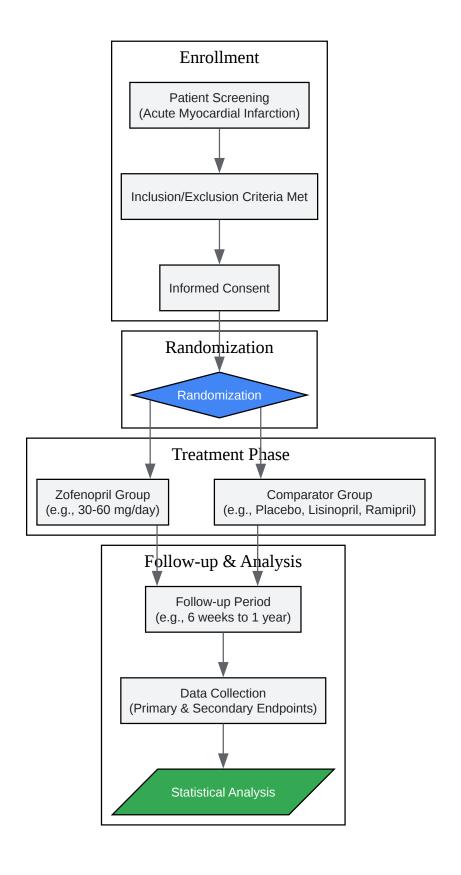


Comparator	Patient Population	Key Safety Outcomes	Citation
Lisinopril	Acute Myocardial Infarction (SMILE-2)	Significantly lower incidence of drug-related severe hypotension with Zofenopril (6.7% vs 9.8%).	[18][19]
Amlodipine	Mild to moderate hypertension	Fewer patients with drug-related adverse events with Zofenopril (24 vs 37), though not statistically significant. More cough with Zofenopril.	[3]
Atenolol	Middle-aged to elderly hypertension	Significantly fewer patients with adverse drug reactions with Zofenopril (9.1% vs 20.8%).	[6]

# Signaling Pathways and Experimental Workflows Zofenopril's Dual Mechanism of Action

**Zofenopril**'s therapeutic effects are primarily attributed to its inhibition of the Angiotensin-Converting Enzyme (ACE). This action leads to a reduction in Angiotensin II, a potent vasoconstrictor, and an increase in Bradykinin, a vasodilator. Additionally, the presence of a sulfhydryl (-SH) group in **Zofenopril**'s structure is believed to confer antioxidant properties, which may contribute to its cardioprotective effects by scavenging free radicals and reducing oxidative stress.[10][11][12][24]





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#### References

- 1. Zofenopril versus Lisinopril in the Treatment of Essential Hypertension in Elderly Patients: A Randomised, Double-Blind, Multicentre Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Blood pressure control and response rates with zofenopril compared with amlodipine in hypertensive patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Fixed combination of zofenopril plus hydrochlorothiazide in the management of hypertension: a review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive effect of zofenopril plus hydrochlorothiazide versus zofenopril monotherapy in patients with essential hypertension according to their cardiovascular risk level: A post hoc analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 11. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]
- 12. Zofenopril: Blood pressure control and cardio-protection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the angiotensin-converting enzyme inhibitor, zofenopril, in the treatment of cardiovascular diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openheart.bmj.com [openheart.bmj.com]
- 15. Efficacy and Safety of Zofenopril Versus Ramipril in the Treatment of Myocardial Infarction and Heart Failure: A Review of the Published and Unpublished Data of the Randomized Double-Blind SMILE-4 Study PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- 17. Effect of candesartan treatment on echocardiographic indices of cardiac remodeling in post-myocardial infarction patients PMC [pmc.ncbi.nlm.nih.gov]
- 18. Double-blind comparison between zofenopril and lisinopril in patients with acute myocardial infarction: results of the Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Zofenopril Compared With Placebo and Other Angiotensin-converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-blind, Controlled, Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparative effects of zofenopril and hydrochlorothiazide on office and ambulatory blood pressures in mild to moderate essential hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative effects of zofenopril and hydrochlorothiazide on office and ambulatory blood pressures in mild to moderate essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance |
   Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
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